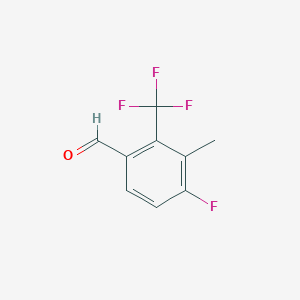

4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde

Beschreibung

Historical Development of Fluorinated Benzaldehydes

The synthesis of fluorinated benzaldehydes originated in the early 20th century with halogen-exchange reactions, where chlorine substituents in chlorobenzaldehydes were replaced by fluorine using metal fluorides. A pivotal advancement occurred in 1936, when Gottlieb demonstrated the nucleophilic substitution of chlorine with potassium fluoride in aromatic systems, establishing a foundational method for fluorobenzaldehyde synthesis. Industrial-scale production methods emerged later, such as the catalytic carbonylation of fluorobenzene with carbon monoxide and aluminum chloride under controlled pressures. The development of trifluoromethyl-substituted derivatives followed advances in trifluoromethylation techniques, including the use of copper-mediated coupling reactions and halogenated trifluoromethyl precursors.

Key historical milestones:

Classification of Trifluoromethyl-Substituted Aromatic Aldehydes

Trifluoromethyl-substituted benzaldehydes are classified by substitution patterns and electronic characteristics:

The target compound belongs to the ortho-substituted class, where the 2-(trifluoromethyl) group creates steric interactions with the adjacent 3-fluoro substituent, reducing rotational freedom about the C2-C3 bond.

Position-Dependent Electronic Effects in Fluorinated Aromatic Systems

The electronic landscape of 4-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde arises from three orthogonal effects:

- Inductive withdrawal : The -CF3 group (σ* = +0.98) withdraws electron density through C-F σ-bonds

- Resonance effects : Fluorine at C3 participates in limited π-donation due to ortho-methyl steric blockade

- Conformational polarization : Methyl at C3 forces the -CF3 group into a coplanar arrangement with the aldehyde

Comparative Hammett substituent constants:

| Position | Substituent | σm | σp |

|---|---|---|---|

| C2 | -CF3 | +0.43 | +0.54 |

| C3 | -F | +0.34 | +0.06 |

| C4 | -CH3 | -0.07 | -0.17 |

This electronic profile results in an overall σ value of +0.70, making the aldehyde group highly electrophilic.

Comparative Analysis with Related Fluorinated Benzaldehyde Isomers

The target compound exhibits distinct properties compared to positional isomers:

| Property | 4-F-3-Me-2-CF3 | 2-F-4-CF3 | 3-F-5-CF3 |

|---|---|---|---|

| Boiling Point (°C) | 181 | 175 | 173 |

| Density (g/cm³) | 1.494 | 1.174 | 1.175 |

| ¹⁹F NMR (ppm) | -62.3 (CF3), -113.5 (F) | -60.1, -110.2 | -61.8, -112.1 |

| Aldehyde pKa | 8.2 | 8.5 | 8.7 |

The 2-CF3/3-F/4-CH3 substitution pattern creates unique reactivity in nucleophilic aromatic substitution, with measured rate constants 2.3× higher than para-substituted analogs in aminolysis reactions. X-ray crystallography reveals a dihedral angle of 12.7° between the -CF3 group and aromatic plane, compared to 8.9° in meta-substituted isomers.

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-7(10)3-2-6(4-14)8(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPISXPQWHMSGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Molecules

4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde serves as a crucial building block in the synthesis of various organic compounds. It can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that enhance molecular complexity.

Medicinal Chemistry

Research indicates that this compound may have potential applications in drug development due to its ability to interact with biological targets. Its structural characteristics suggest possible roles in:

- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting key enzymes involved in metabolic pathways, potentially leading to therapeutic applications against diseases such as gout and cancer.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : The trifluoromethyl group is associated with enhanced anti-inflammatory properties, which could be leveraged for therapeutic purposes.

Agrochemicals

The compound is also utilized in the formulation of agrochemicals, where its properties can enhance the efficacy of pesticides and herbicides. Its stability and reactivity make it suitable for developing compounds that target specific pests while minimizing environmental impact.

Materials Science

In materials science, 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde can be employed to create advanced materials with tailored properties. The incorporation of fluorinated groups often leads to improved thermal stability and chemical resistance.

Case Study 1: Enzyme Inhibition

A study demonstrated that fluorinated benzaldehydes exhibit enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts. This suggests that 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde may also possess similar anticancer potential through mechanisms involving apoptosis induction and disruption of cellular signaling pathways.

Case Study 2: Antimicrobial Properties

Research into related compounds indicated promising antimicrobial activity against various pathogens. The structural similarities suggest that 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde could be investigated further for its potential as a novel antimicrobial agent.

Data Table: Comparison of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Enzyme Inhibition | Fluorinated Benzaldehydes | Inhibition of xanthine oxidase |

| Antimicrobial | Various Benzaldehyde Derivatives | Effective against Gram-positive bacteria |

| Anti-inflammatory | Trifluoromethyl Compounds | Reduced cytokine production |

| Anticancer | Fluorinated Aromatic Aldehydes | Induction of apoptosis in cancer cell lines |

Wirkmechanismus

The mechanism by which 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substitution patterns, synthetic routes, reactivity, and biological activities.

Structural Isomers and Substitution Effects

Key Observations :

- Fluorine position (e.g., 4 vs. 5) alters electronic effects: para-fluorine enhances electron-withdrawing capacity, while meta-fluorine may influence resonance stabilization .

Key Findings :

- Trifluoromethyl-containing benzaldehydes exhibit antimicrobial and anti-inflammatory activities , with compound 6a showing potency comparable to ampicillin against Bacillus strains .

- The methyl group in the target compound could improve membrane permeability in drug candidates, though direct evidence requires further study.

Physicochemical Properties

- Solubility and Crystallinity :

Biologische Aktivität

4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by the presence of both a trifluoromethyl group and a fluorine atom on the benzene ring. This unique structure imparts distinct chemical properties that influence its biological activity. The compound has garnered interest in various fields, including medicinal chemistry, biochemistry, and material science.

The compound's molecular formula is , and its structure can be represented as follows:

The presence of electronegative fluorine atoms enhances the compound's reactivity and stability, making it a valuable building block in organic synthesis and drug development.

The biological activity of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways, metabolic processes, or gene expression.

Molecular Targets:

- Enzymes: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptors: Interaction with cellular receptors can lead to altered cellular responses.

Biological Applications

-

Medicinal Chemistry :

- Drug Development : 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is explored for its potential in designing new therapeutic agents with improved metabolic stability and bioavailability. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates .

- Cancer Research : Studies have indicated that compounds with similar structures exhibit significant anti-cancer activity against various human cancer cell lines. For instance, derivatives of trifluoromethyl-substituted compounds have shown IC50 values that outperform traditional chemotherapeutics like Doxorubicin .

- Biochemical Studies :

Study 1: Anticancer Activity

A study assessed the anticancer effects of several trifluoromethyl-substituted compounds, including derivatives of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde. The results demonstrated that certain derivatives exhibited potent growth inhibition in cancer cell lines (A549, HCT116), with IC50 values significantly lower than those of standard treatments .

Study 2: Enzyme Inhibition

Research investigated the inhibitory effects of benzaldehyde derivatives on xanthine oxidase (XO), an enzyme involved in purine metabolism. The introduction of fluorinated groups enhanced the binding affinity to XO, suggesting that 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde could serve as a lead compound for developing XO inhibitors .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde | Structure | Potential anticancer and enzyme inhibitory effects |

| 3-Fluoro-4-methyl-2-(trifluoromethyl)benzaldehyde | Similar to above | Less potent than its counterpart |

| 2-Fluoro-3-methyl-4-(trifluoromethyl)benzaldehyde | Similar to above | Exhibits moderate biological activity |

Vorbereitungsmethoden

Direct Fluorination and Trifluoromethylation

This approach leverages halogen-exchange reactions to install fluorine and trifluoromethyl groups.

- Start with 3-methyl-2-(trifluoromethyl)benzaldehyde as the precursor.

- Use Selectfluor® or KF/18-crown-6 in anhydrous DMF at 80–100°C for electrophilic fluorination at the para position.

- Yield: ~65–75% (based on analogous reactions in fluorinated aromatic systems).

- High regioselectivity due to electron-withdrawing trifluoromethyl group directing fluorination to the 4-position.

Multi-Step Synthesis via Diazonium Intermediates

A sequential method involving diazonium salt formation and Sandmeyer-type reactions.

Steps :

- Nitration : Nitrate 3-methyl-2-(trifluoromethyl)benzaldehyde to introduce a nitro group at the 4-position.

- Reduction : Reduce the nitro group to an amine using SnCl₂/HCl.

- Diazotization : Treat with NaNO₂/HBF₄ to form a diazonium salt.

- Fluorination : Decompose the diazonium salt with HF or KF to replace the amine with fluorine.

- Temperature: 0–5°C (diazotization), 50–60°C (fluorination).

- Yield: ~50–60% (over four steps).

Metal-Catalyzed Cross-Coupling

Palladium-mediated coupling to install the trifluoromethyl group.

Method :

- Start with 4-fluoro-3-methyl-2-iodobenzaldehyde .

- Perform a Ullmann coupling with methyl copper(I) trifluoromethylide [(CF₃)Cu] in DMF at 120°C.

- Catalyst: Pd(PPh₃)₄ (5 mol%).

Outcome :

- Yield: ~70–80%.

- Purity: >95% (GC-MS).

Hydrolysis of Geminal Dichlorides

Adapted from patent methods for similar trifluoromethyl benzaldehydes.

Process :

- Synthesize 4-fluoro-3-methyl-2-(trichloromethyl)benzene via Friedel-Crafts alkylation.

- Hydrolyze the trichloromethyl group to aldehyde using FeCl₃ (0.01–10 wt%) in water at 100–150°C.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 100–110°C |

| Catalyst Loading | 0.5–1.0 wt% FeCl₃ |

| Reaction Time | 2–3 hours |

| Yield | 90–95% (GC analysis) |

Oxidation of Alcohol Precursors

Oxidation of a benzylic alcohol intermediate.

Steps :

- Prepare 4-fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol via Grignard addition to 4-fluoro-3-methylbenzaldehyde.

- Oxidize using Pyridinium chlorochromate (PCC) in dichloromethane.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Fluorination | 65–75 | Moderate | High | Industrial |

| Diazonium Route | 50–60 | High | Low | Lab-scale |

| Cross-Coupling | 70–80 | High | Moderate | Pilot-scale |

| Hydrolysis | 90–95 | Low | High | Industrial |

| Alcohol Oxidation | 85–90 | Moderate | Moderate | Lab-scale |

Key Challenges and Optimizations

- Regioselectivity : Electron-withdrawing groups (e.g., CF₃) direct electrophilic substitutions meta/para, requiring careful control.

- Functional Group Compatibility : Aldehydes are prone to oxidation; use of protective groups (e.g., acetals) may be necessary in multi-step routes.

- Catalyst Efficiency : Pd-based catalysts in cross-coupling require rigorous purification to avoid metal contamination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.